Scaffold Architecture Differentiation: 6-Methoxy vs. 6-Phenoxy Imidazo[1,2-b]pyridazine Hinge Binders and the Impact on Kinase Selectivity Windows
The 6-methoxy substituent in CAS 955801-87-3 represents a minimalist hinge-binding motif that contrasts with the bulkier 6-phenoxy substitution found in the most extensively characterized VEGFR2-targeting imidazo[1,2-b]pyridazine inhibitors. In the VEGFR2 series, the benchmark compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) achieved VEGFR2 IC₅₀ = 7.1 nM and PDGFRβ IC₅₀ = 15 nM through a 6-phenoxy hinge-binding interaction [1]. The 6-methoxy substitution in CAS 955801-87-3, by virtue of its smaller steric footprint and distinct electronic character, is predicted to alter the hinge-binding geometry and consequently the kinase selectivity fingerprint relative to the 6-phenoxy series. This structural distinction is critical because imidazo[1,2-b]pyridazine SAR studies have established that the 6-position substituent is a primary determinant of kinase selectivity: 3,6-disubstituted imidazo[1,2-b]pyridazines with varied 6-substituents showed IC₅₀ values ranging from 32 nM to >10,000 nM across CLK1, DYRK1A, CLK4, and PfCLK1, demonstrating that even minor changes at the 6-position produce >300-fold differences in potency against individual kinases [2].
| Evidence Dimension | Kinase selectivity modulation by 6-position substituent on imidazo[1,2-b]pyridazine scaffold |
|---|---|
| Target Compound Data | 6-Methoxy substitution at the pyridazine 6-position (CAS 955801-87-3); selectivity fingerprint predicted to differ from 6-phenoxy analogs based on steric and electronic divergence |
| Comparator Or Baseline | 6-Phenoxy-imidazo[1,2-b]pyridazine (e.g., compound 6b): VEGFR2 IC₅₀ = 7.1 nM; 3,6-disubstituted analogs: PfCLK1 IC₅₀ range = 32 nM to >10,000 nM depending on 6-substituent identity |
| Quantified Difference | Class-level SAR: 6-position substituent variation produces >300-fold potency differences across kinase targets; 6-methoxy compound predicted to exhibit a selectivity profile orthogonal to 6-phenoxy and other 6-substituted analogs |
| Conditions | Biochemical kinase inhibition assays; recombinant kinase domains; ATP concentrations at Km for each kinase |
Why This Matters
Procurement of the 6-methoxy variant enables exploration of selectivity space complementary to the extensively patented 6-phenoxy series, potentially accessing kinase targets not covered by existing imidazo[1,2-b]pyridazine clinical candidates.
- [1] Miyamoto N, Oguro Y, Takagi T, et al. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry. 2012;20(24):7051-7058. doi:10.1016/j.bmc.2012.09.065 View Source
- [2] Loidreau Y, Marchand P, Dubouilh-Benard C, et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry. 2017;138:964-978. doi:10.1016/j.ejmech.2017.07.024 View Source
